2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
This compound features a fused imidazo[1,2-b][1,2,4]triazol-6-yl core linked to an acetamide group substituted with a 3,4,5-trimethoxyphenyl moiety. The trimethoxyphenyl group is a common pharmacophore in antitumor agents, as evidenced by its presence in microtubule-targeting compounds like combretastatin analogs .
Properties
Molecular Formula |
C15H17N5O5 |
|---|---|
Molecular Weight |
347.33 g/mol |
IUPAC Name |
2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C15H17N5O5/c1-23-10-4-8(5-11(24-2)13(10)25-3)18-12(21)6-9-14(22)19-15-16-7-17-20(9)15/h4-5,7,9H,6H2,1-3H3,(H,18,21)(H,16,17,19,22) |
InChI Key |
NTTFGNKPNUDFKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC2C(=O)NC3=NC=NN23 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b][1,2,4]triazole ring.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a substitution reaction, often using a suitable halide derivative.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the imidazotriazole ring and the acetamide group. Key reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
| Reagent | Conditions | Product | Mechanism | Citation |
|---|---|---|---|---|
| KMnO₄ | Aqueous acidic medium | Oxidized imidazotriazole derivatives | Cleavage of conjugated bonds in the heterocycle | |
| CrO₃ | Acetone or dichloromethane | Oxidized amide derivatives | Activation of carbonyl groups for further oxidation |
The imidazotriazole ring’s redox activity is influenced by electron-withdrawing groups (e.g., carbonyl groups), which stabilize intermediates during oxidation.
Reduction Reactions
Reduction targets the carbonyl group in the acetamide moiety and the heterocyclic ring. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) .
| Reagent | Conditions | Product | Mechanism | Citation |
|---|---|---|---|---|
| NaBH₄ | Methanol or ethanol | Reduced acetamide derivatives | Reduction of amide carbonyl to alcohol | |
| LiAlH₄ | Dry ether (THF) | Reduced imidazotriazole derivatives | Hydride attack on conjugated systems |
The heterocyclic ring’s reduction may lead to dihydro or tetrahydro derivatives, depending on steric and electronic factors.
Substitution Reactions
The compound participates in nucleophilic aromatic substitution (NAS) and electrophilic substitution due to the electron-deficient imidazotriazole ring.
| Reaction Type | Reagent | Conditions | Product | Mechanism | Citation |
|---|---|---|---|---|---|
| Electrophilic | Sulfonyl chlorides | Pyridine, DCM | Sulfonated derivatives | Attack at activated ring positions | |
| Nucleophilic | Amines (e.g., NH₃) | Basic conditions | Aminated derivatives | Replacement of leaving groups |
The trimethoxyphenyl group may act as an electron-donating substituent, influencing regioselectivity in substitution.
Hydrolysis Reactions
Hydrolysis of the acetamide group occurs under acidic or basic conditions, yielding carboxylic acids or their salts.
The imidazotriazole ring remains stable during hydrolysis, preserving its structural integrity.
Spectroscopic Characterization
Key characterization techniques include NMR , IR , and MS , which confirm structural integrity post-reaction.
| Technique | Key Observations | Implications | Citation |
|---|---|---|---|
| ¹H NMR | Signals for methoxy groups (δ 3.8–4.1 ppm) | Integrity of trimethoxyphenyl group | |
| IR | Absorption at ~1650 cm⁻¹ (amide carbonyl) | Presence of amide functionality | |
| MS | Molecular ion peak at m/z 435 (example) | Confirm molecular weight |
Scientific Research Applications
The biological activities of this compound have been the subject of numerous studies. Key findings include:
- Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activities. Its mechanism often involves the inhibition of microbial growth by interfering with essential cellular processes.
- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells. Studies have shown that it can promote programmed cell death in various tumor cell lines, suggesting its potential as an anticancer agent .
Case Studies
Several case studies highlight the efficacy of this compound in different contexts:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Synthetic Routes
The synthesis of 2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves several key steps:
- Formation of the Imidazo[1,2-b][1,2,4]triazole Core : This is achieved through cyclization reactions involving hydrazine derivatives and formamide under acidic or basic conditions.
- Acetylation : The introduction of the acetamide group is performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Mechanism of Action
The mechanism of action of 2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Imidazo-Triazole Derivatives
- N-(2-Methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide : Shares the imidazo-triazole core but replaces the trimethoxyphenyl group with a 2-methoxyethyl substituent. This modification likely reduces antitumor potency, as trimethoxyphenyl groups are critical for tubulin-binding activity in related compounds .
- N-(2-Methyl-5-nitrophenyl)-2-(5-oxo-2-phenylimidazo-triazol-6-yl)acetamide: Features a nitro group and methylphenyl substitution, increasing molecular weight (392.37 g/mol) compared to the target compound (estimated ~420 g/mol). No activity data is available, but the nitro group may enhance electrophilic reactivity .
Quinazolinone and Thiazolidinone Analogs
- 2-[(3-Phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (Compound C): Exhibits potent antitumor activity (GI₅₀ = 3.16 µM) against 5-fluorouracil (GI₅₀ = 18.60 µM). The quinazolinone-thio core and trimethoxyphenyl group synergize for efficacy .
- Thiazolidinone Derivatives (Compounds 22–27): Synthesized in 80–89% yields with melting points 158–217°C. These compounds retain the trimethoxyphenyl acetamide moiety but replace the imidazo-triazole with thiazolidinone-benzylidene systems. Activity data is unreported, but high yields suggest synthetic feasibility .
Substituent Modifications
Trimethoxyphenyl Group Retention
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide: Despite structural similarity, this benzothiazole derivative showed low synthesis yield (18%), indicating synthetic hurdles for non-imidazo-triazole cores .
Alternative Substitutions
Discussion and Implications
- Trimethoxyphenyl Role : The 3,4,5-trimethoxyphenyl group is a hallmark of antitumor agents, enhancing binding to tubulin or other targets. Its absence in imidazo-triazole derivatives correlates with reduced interest (e.g., discontinued status) .
- Heterocycle Impact: Quinazolinone and thiazolidinone cores demonstrate higher antitumor activity or synthetic accessibility compared to imidazo-triazoles, which may face stability or solubility challenges.
- Synthetic Feasibility: Thiazolidinone derivatives (80–89% yields) outperform benzothiazoles (18%), guiding future synthetic strategies .
Biological Activity
The compound 2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a member of the imidazo[1,2-b][1,2,4]triazole family. This class of compounds has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this specific compound through various studies and findings.
Molecular Structure and Properties
- Molecular Formula : C₁₃H₁₈N₄O₃
- Molecular Weight : 278.31 g/mol
- CAS Number : 1428139-62-1
The compound features an imidazo[1,2-b][1,2,4]triazole core which is known for its role in various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The imidazole ring facilitates binding with active sites on target proteins, leading to modulation of their function. This can result in inhibition of cellular proliferation in cancer cells or antimicrobial activity against pathogens.
Anticancer Activity
Recent studies have demonstrated that derivatives of the imidazo[1,2-b][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance:
- In vitro studies have shown that similar compounds can inhibit the growth of various human cancer cell lines with IC₅₀ values ranging from 2.38 to 14.74 µM depending on the specific derivative and cancer type .
- Apoptosis induction was observed in treated cancer cells, indicating that these compounds may promote programmed cell death as part of their mechanism .
Antimicrobial Activity
Compounds containing the imidazo[1,2-b][1,2,4]triazole structure have also been investigated for their antimicrobial properties:
- They have shown effectiveness against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values significantly lower than conventional antibiotics .
- The structure-activity relationship (SAR) indicates that substituents on the phenyl ring can enhance antimicrobial activity .
Other Biological Activities
Beyond anticancer and antimicrobial effects:
- Some derivatives exhibit antifungal , antiviral , and anti-inflammatory properties .
- The compound's influence on cellular signaling pathways suggests potential applications in treating metabolic disorders or conditions characterized by oxidative stress .
Case Studies and Research Findings
A comprehensive review highlighted several key findings related to the biological activities of triazole derivatives:
| Study | Compound | Activity | IC₅₀ (µM) |
|---|---|---|---|
| 5m | Anticancer (SISO cell line) | 3.42 - 5.59 | |
| 29 | Antibacterial (MRSA) | 0.046 - 3.11 | |
| Various | Antifungal | Varies |
These studies illustrate the potential of this class of compounds in therapeutic applications.
Q & A
Q. How can researchers design an experiment to evaluate the antimicrobial activity of this compound?
- Methodological Answer: Begin with in vitro antimicrobial assays using standardized microbial strains (e.g., Staphylococcus aureus, Candida albicans). Prepare serial dilutions of the compound in DMSO or aqueous buffers and use agar diffusion or microbroth dilution methods to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., fluconazole for antifungal activity) and negative controls (solvent-only). Replicate experiments to ensure statistical validity. Structural analogs with 3,4,5-trimethoxyphenyl groups have shown potent activity, suggesting a focus on Gram-positive bacteria and fungi .
Q. What synthetic routes are effective for producing and purifying this compound?
- Methodological Answer: Optimize synthesis via cyclocondensation reactions. For example, reflux 1,2,4-triazole-5-thiol derivatives with appropriate maleimides or aldehydes in glacial acetic acid for 2–4 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify the crude product by recrystallization from ethanol or pet-ether. Confirm purity via HPLC (>95%) and characterize using H/C NMR and high-resolution mass spectrometry .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies by storing the compound at 2–8°C (short-term), 25°C/60% relative humidity (intermediate), and 40°C/75% RH (long-term) for 1–6 months. Analyze degradation products using LC-MS and compare against fresh samples. Stability-indicating assays (e.g., UV-Vis spectrophotometry) can quantify decomposition rates. Store in airtight, light-resistant containers with desiccants to minimize hydrolysis and oxidation .
Advanced Research Questions
Q. How can computational tools predict the compound’s reactivity or guide structural modifications?
- Methodological Answer: Employ quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model reaction pathways and transition states. Use software like Gaussian or ORCA to calculate electronic properties (HOMO-LUMO gaps, Fukui indices) for predicting nucleophilic/electrophilic sites. Pair with cheminformatics platforms (e.g., RDKit) to generate SAR libraries. For example, trimethoxy groups enhance π-π stacking with microbial enzymes, while imidazo-triazole cores influence redox activity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer: Re-evaluate experimental variables:
- Assay conditions: Adjust pH, temperature, or nutrient media (e.g., RPMI vs. Mueller-Hinton agar).
- Strain variability: Test clinical isolates alongside ATCC strains.
- Compound solubility: Use surfactants (e.g., Tween-80) or co-solvents to improve bioavailability.
Cross-validate findings with orthogonal assays (e.g., time-kill kinetics vs. MICs). Statistical tools like ANOVA can identify outlier datasets .
Q. How to determine the crystal structure of this compound using X-ray crystallography?
- Methodological Answer: Grow single crystals via slow evaporation in ethanol/water mixtures. Collect diffraction data on a synchrotron or laboratory X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Process data with SHELXT for structure solution and SHELXL for refinement. Validate hydrogen bonding and π-stacking interactions using Mercury software. Publish CIF files in the Cambridge Structural Database .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer: Synthesize derivatives with systematic substitutions:
- Replace the 3,4,5-trimethoxyphenyl group with mono- or di-methoxy variants.
- Modify the imidazo-triazole core (e.g., introduce halogens or alkyl chains).
Test derivatives in parallel assays (antimicrobial, cytotoxicity). Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity. Molecular docking (AutoDock Vina) can predict binding modes to target enzymes like cytochrome P450 .
Q. What reactor designs are optimal for scaling up synthesis?
- Methodological Answer: Use continuous-flow reactors for exothermic steps (e.g., cyclization reactions). Maintain precise temperature control (±1°C) with jacketed glass reactors. For heterogeneous mixtures, employ stirred-tank reactors with PTFE-coated impellers. Monitor reaction kinetics via inline FTIR or Raman spectroscopy. Optimize mixing efficiency using computational fluid dynamics (CFD) simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
